2-(2-Oxopyrrolidin-3-yl)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-oxopyrrolidin-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-5(9)3-4-1-2-7-6(4)10/h4H,1-3H2,(H,7,10)(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIUKLMVAQJSDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54729-73-6 | |
| Record name | 2-(2-oxopyrrolidin-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 2 Oxopyrrolidin 3 Yl Acetic Acid and Its Analogs
Chemo- and Regioselective Synthesis Strategies for the 2-Oxopyrrolidin-3-yl Moiety
The selective functionalization of the pyrrolidinone ring is a key challenge in the synthesis of 3-substituted derivatives like 2-(2-Oxopyrrolidin-3-yl)acetic acid. Achieving high chemo- and regioselectivity is paramount to avoid the formation of unwanted isomers and simplify purification processes.
One common strategy involves the use of pyroglutamic acid, a readily available chiral starting material derived from glutamic acid. nih.govnih.gov The two carbonyl groups and the lactam nitrogen of pyroglutamic acid offer multiple sites for chemical modification. nih.gov Improvements in the stereoselective alkylation of bicyclic lactams derived from pyroglutamic acid have been described, providing a pathway to conformationally constrained analogs. researchgate.net
Another approach focuses on the regioselective alkylation of pre-formed pyrrolidinone rings. For instance, methods for the C-4 alkylation of pyridines have been developed using blocking groups to direct the reaction to the desired position, a strategy that could be adapted for pyrrolidinone systems. acs.org The synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones from 3-pyrroline-2-ones demonstrates the possibility of functionalizing the 3-position with various substituents. researchgate.net
Tandem reactions, such as a reductive amination/lactamization sequence, provide a one-pot method for constructing highly substituted γ-lactams from maleimides, aldehydes, and amines, offering a versatile route to functionalized pyrrolidinone cores. researchgate.net
Table 1: Chemo- and Regioselective Synthesis Approaches
| Starting Material | Reagents and Conditions | Product Type | Reference(s) |
| Bicyclic lactam from pyroglutamic acid | Alkylation agents | Conformationally constrained homo-glutamic acid analogs | researchgate.net |
| 3-Pyrroline-2-ones | Aliphatic amines | 1,4,5-Trisubstituted pyrrolidine-2,3-diones | researchgate.net |
| Maleimides, aldehydes, amines | Reductive amination/intramolecular lactamization | Highly-substituted γ-lactams | researchgate.net |
Asymmetric Synthesis and Stereocontrol Approaches for Chiral Centers in this compound
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of asymmetric synthetic methods to control the stereocenter at the 3-position of the pyrrolidinone ring is of utmost importance.
The synthesis of structurally related antiepileptic drugs like levetiracetam (B1674943) and brivaracetam (B1667798) provides valuable insights into stereocontrol. mdpi.comacsgcipr.orgnih.gov For instance, the synthesis of brivaracetam has been achieved using (R)-4-propylpyrrolidin-2-one as a key intermediate, which is obtained through the resolution of a racemic mixture. mdpi.comacsgcipr.org Other approaches for brivaracetam synthesis have utilized (R)-epichlorohydrin as a chiral starting material to establish the desired stereochemistry. mdpi.comacsgcipr.org
Organocatalysis has emerged as a powerful tool for asymmetric synthesis. For example, the asymmetric synthesis of 3,3′-pyrrolidinyl-dispirooxindoles with three stereogenic centers has been achieved through a one-pot organocatalytic Mannich/deprotection/aza-Michael sequence. dovepress.com Furthermore, organocatalytic enantioselective Michael addition reactions have been developed to produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. nih.gov
Stereoselective synthesis of new (2S,3R)-3-carboxyphenyl)pyrrolidine-2-carboxylic acid analogs has been accomplished using a C(sp3)-H activation strategy, demonstrating a high degree of stereocontrol. nih.govrsc.orgmdpi.com
Table 2: Asymmetric Synthesis and Stereocontrol Strategies
| Target/Analog | Key Strategy | Chiral Source/Catalyst | Reference(s) |
| Brivaracetam | Resolution of racemic intermediate | (R)-4-propylpyrrolidin-2-one | mdpi.comacsgcipr.org |
| Brivaracetam | Chiral pool synthesis | (R)-epichlorohydrin | mdpi.comacsgcipr.org |
| 3,3′-Pyrrolidinyl-dispirooxindoles | Organocatalytic cascade | (DHQD)2PHAL | dovepress.com |
| 5-Alkyl-substituted pyrrolidine-3-carboxylic acids | Organocatalytic Michael addition | Not specified | nih.gov |
| (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid analogs | C(sp3)-H activation | Not specified | nih.govrsc.orgmdpi.com |
Exploration of Novel Biocatalytic Pathways for Structural Diversification
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal for the synthesis of complex chiral molecules.
Nitrile hydratases (NHases) have been employed in the chemoenzymatic synthesis of levetiracetam analogs. These enzymes can convert nitriles to the corresponding amides with varying degrees of conversion and enantiomeric excess. researchgate.net A sustainable synthesis of levetiracetam has been developed using an enzymatic dynamic kinetic resolution with a Comamonas testosteroni nitrile hydratase variant. nih.govnih.gov
Transaminases are another class of enzymes with significant potential for the synthesis of chiral amines, which are precursors to many pharmaceuticals. acsgcipr.orgmdpi.com Engineered transaminases have been successfully used in the large-scale manufacture of the antidiabetic drug sitagliptin, demonstrating the power of biocatalysis in industrial settings. mdpi.com This technology could be adapted for the asymmetric synthesis of the amino-acid-like structure of this compound. The development of biocatalysts for the reductive coupling of ketones and amines to produce N-alkyl amino acids further expands the toolbox for creating structural diversity.
Table 3: Biocatalytic Approaches for Pyrrolidinone and Analog Synthesis
| Enzyme Class | Reaction Type | Substrate/Product Example | Reference(s) |
| Nitrile Hydratase | Enantioselective hydrolysis | Levetiracetam analogs from nitriles | researchgate.netnih.govnih.gov |
| Transaminase | Asymmetric synthesis | Chiral amines from ketones | acsgcipr.orgmdpi.com |
| N-methyl amino acid dehydrogenases | Reductive amination | N-alkyl amino acids from α-keto acids |
Green Chemistry Principles in the Synthesis of Pyrrolidinone-Acetic Acid Derivatives
The pharmaceutical industry is increasingly adopting green chemistry principles to reduce the environmental impact of drug manufacturing. This involves the use of safer solvents, minimizing waste, and improving energy efficiency.
A key metric for evaluating the "greenness" of a chemical process is the Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product. nih.gov The application of PMI has helped the pharmaceutical industry to identify and improve inefficient processes. nih.gov For instance, analysis of the synthesis of levetiracetam has highlighted routes with high E-factors (a measure of waste generated), prompting the development of more sustainable alternatives. nih.gov
The use of greener solvents is a cornerstone of sustainable synthesis. Water is an ideal solvent, and the synthesis of N-methylpyrrolidine has been successfully achieved in an aqueous medium. The investigation of biogenic pyrrolidinones, such as N-octyl pyrrolidone, as alternatives to commonly used but toxic solvents like N,N-dimethylformamide (DMF) in solid-phase peptide synthesis has shown promising results, significantly reducing the process mass intensity.
Microwave-assisted organic synthesis (MAOS) is another green technology that can accelerate reactions and improve energy efficiency. mdpi.com The synthesis of novel polycyclic pyrrolidine-fused spirooxindoles has been achieved through a catalyst-free, three-component domino reaction in an ethanol-water mixture at room temperature, highlighting an eco-friendly approach. acsgcipr.org
Table 4: Green Chemistry Metrics and Strategies
| Green Chemistry Principle | Application/Metric | Example | Reference(s) |
| Waste Minimization | Process Mass Intensity (PMI), E-factor | Analysis of levetiracetam synthesis | nih.govnih.gov |
| Safer Solvents | Use of water or bio-based solvents | Synthesis of N-methylpyrrolidine in water; N-octyl pyrrolidone in SPPS | |
| Energy Efficiency | Microwave-assisted synthesis | Synthesis of spirooxindoles | mdpi.com |
| Atom Economy | Catalyst-free domino reactions | Synthesis of polycyclic pyrrolidine-fused spirooxindoles | acsgcipr.org |
Cascade and Multicomponent Reactions for Enhanced Synthetic Efficiency
Cascade and multicomponent reactions (MCRs) offer significant advantages in terms of synthetic efficiency by combining multiple bond-forming events in a single pot without the need for isolating intermediates. This approach reduces reaction time, solvent usage, and waste generation.
Domino reactions have been effectively used in the synthesis of various heterocyclic compounds. dovepress.com A powerful example is the domino Knoevenagel-hetero-Diels-Alder reaction, which allows for the efficient construction of complex molecules like substituted pyrrolidines from simple starting materials. dovepress.com The synthesis of α,β-unsaturated γ-lactams has been achieved through a stereoselective palladium-catalyzed domino amination of tertiary allylic alcohols. rsc.org
Multicomponent reactions are particularly attractive for building molecular diversity. A three-component method for synthesizing highly-substituted γ-lactams has been developed using a tandem reductive amination/lactamization sequence. researchgate.net The Ugi four-component reaction (Ugi-4CR) has been utilized in a sequential process to synthesize functionalized β-lactams and pyrrolidine-2,5-diones. acsgcipr.org Furthermore, tandem radical cyclization with carbon monoxide has been employed to construct 4,4-spirocyclic γ-lactams. mdpi.com
Table 5: Cascade and Multicomponent Reactions for Pyrrolidinone Synthesis
| Reaction Type | Key Transformation | Product Scaffolds | Reference(s) |
| Domino Knoevenagel-hetero-Diels-Alder | Cycloaddition | Substituted pyrrolidines, piperidines, and azepanes | dovepress.com |
| Palladium-catalyzed domino amination | Amination/cyclization | α,β-Unsaturated γ-lactams | rsc.org |
| Tandem reductive amination/lactamization | Reductive amination/cyclization | Highly-substituted γ-lactams | researchgate.net |
| Ugi-4CR/cyclization | Multicomponent reaction/cyclization | Functionalized β-lactams and pyrrolidine-2,5-diones | acsgcipr.org |
| Tandem radical cyclization | Radical cyclization/carbonylation | 4,4-Spirocyclic γ-lactams | mdpi.com |
Computational Chemistry and Theoretical Investigations of 2 2 Oxopyrrolidin 3 Yl Acetic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
An electrostatic potential (ESP) map would further visualize the charge distribution, highlighting the electron-rich oxygen atoms of the carboxyl and amide groups as likely sites for hydrogen bonding or interaction with electrophiles.
Illustrative Quantum Chemical Properties: The following table presents hypothetical data calculated at the B3LYP/6-31G* level of theory, a common DFT method. rsc.org
| Calculated Property | Hypothetical Value | Significance |
| Energy of HOMO | -6.8 eV | Indicates the energy of the highest occupied molecular orbital, representing the ability to donate an electron. |
| Energy of LUMO | -0.5 eV | Indicates the energy of the lowest unoccupied molecular orbital, representing the ability to accept an electron. |
| HOMO-LUMO Gap | 6.3 eV | A relatively large gap suggests high kinetic stability and low reactivity. |
| Dipole Moment | 3.5 D | A significant dipole moment indicates a polar molecule, suggesting good solubility in polar solvents. |
| Mulliken Charge on Amide Oxygen | -0.65 e | A strong negative charge highlights this atom as a primary site for electrophilic attack or hydrogen bond donation. |
| Mulliken Charge on Carboxyl Oxygen | -0.72 e | The most negative site, indicating a strong affinity for protons or metal cations. |
Molecular Dynamics Simulations of Conformational Landscapes and Flexibility
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By simulating the molecule in a solvent environment (typically water), MD can reveal the accessible conformations and the flexibility of its structure. mdpi.comoup.com For 2-(2-Oxopyrrolidin-3-yl)acetic acid, the key sources of flexibility are the rotation around the C-C single bond connecting the pyrrolidinone ring to the acetic acid side chain.
An MD simulation would track the trajectory of each atom over nanoseconds, allowing for the analysis of dihedral angles to identify the most stable, low-energy conformations. acs.orgnih.gov This information is critical because the three-dimensional shape of a molecule often dictates its biological function. The simulation would likely show that while the pyrrolidinone ring is relatively rigid, the acetic acid side chain can adopt several orientations, influenced by hydrogen bonding with surrounding water molecules.
Illustrative Conformational Analysis: The table below summarizes hypothetical results from a 100-nanosecond MD simulation, focusing on the primary rotatable bond.
| Dihedral Angle (τ) | Description | Population (%) | Energy State |
| ~60° (gauche) | Side chain is oriented away from the ring. | 65% | Most stable |
| ~180° (anti) | Side chain is extended, opposite to the ring substituent. | 30% | Low energy |
| ~ -60° (gauche) | Alternative orientation away from the ring. | 5% | Higher energy |
Molecular Docking Studies for Hypothetical Receptor Binding Profiles
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govresearchgate.net The process involves sampling numerous possible conformations of the ligand within the protein's binding site and using a scoring function to estimate the binding affinity. nih.gov Since the biological targets of this compound are unknown, docking studies would be performed against a panel of hypothetical, but plausible, receptors based on its structural features. For instance, its cyclic amide (lactam) structure is a feature found in some neuromodulatory agents.
Docking this compound into the binding sites of enzymes like gamma-aminobutyric acid (GABA) aminotransferase or a matrix metalloproteinase could provide a preliminary assessment of its potential to interact with these biological targets. The results, including docking scores and predicted binding poses, can guide future experimental testing. mdpi.com
Illustrative Molecular Docking Results:
| Hypothetical Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |
| GABA Aminotransferase | -6.8 | Arg192 (H-bond with carboxyl), Tyr110 (π-π stacking with amide) |
| Matrix Metalloproteinase-9 (MMP-9) | -7.2 | His226 (coordination with Zinc via carboxyl), Leu188 (hydrophobic interaction) |
| A Generic Kinase | -5.5 | Asp145 (H-bond with amide), Val80 (hydrophobic interaction) |
Note: Lower docking scores typically indicate stronger predicted binding affinity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicted Biological Activities
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that links the chemical structure of a compound to its biological activity. neovarsity.org A QSAR model is built by first calculating a set of molecular descriptors (numerical representations of chemical properties) for a series of compounds with known activities. numberanalytics.com Then, a mathematical equation is developed to correlate these descriptors with the activity. jocpr.comnih.gov
To predict the activity of this compound, one would first need a QSAR model built from a dataset of structurally similar compounds with a known biological effect (e.g., anti-inflammatory activity). By calculating the same molecular descriptors for our target compound, its activity can be predicted using the established QSAR equation. These descriptors can range from simple properties like molecular weight to complex 3D fields.
Illustrative Molecular Descriptors for QSAR:
| Descriptor | Hypothetical Value | Relevance in a QSAR Model |
| Molecular Weight (MW) | 157.15 g/mol | Relates to size and diffusion properties. |
| LogP (Octanol-Water Partition Coefficient) | -1.2 | Predicts hydrophobicity and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 69.7 Ų | Correlates with hydrogen bonding potential and transport properties. |
| Number of H-Bond Donors | 2 | Influences binding affinity to receptors. |
| Number of H-Bond Acceptors | 3 | Influences binding affinity to receptors. |
A hypothetical QSAR equation might look like: Activity = 0.5(TPSA) - 0.2(LogP) + C. Using this, a predicted activity for the compound could be calculated.
In Silico Prediction of Metabolic Transformations and Pathways (Non-Human Biological Systems)
For this compound, these tools would analyze the structure for sites susceptible to common metabolic reactions. The most likely transformations would include hydroxylation on the pyrrolidinone ring, particularly at the carbon atom alpha to the nitrogen, and potential glucuronidation (a Phase II reaction) at the carboxylic acid group. Predicting these pathways is crucial for understanding the compound's potential clearance rate and identifying its major metabolites.
Illustrative Predicted Metabolic Reactions (Non-Human System):
| Reaction Type | Site of Metabolism | Predicted Metabolite | Likelihood |
| Phase I: Hydroxylation | C5 of the pyrrolidinone ring | 2-(5-Hydroxy-2-oxopyrrolidin-3-yl)acetic acid | High |
| Phase I: Hydroxylation | C4 of the pyrrolidinone ring | 2-(4-Hydroxy-2-oxopyrrolidin-3-yl)acetic acid | Medium |
| Phase II: Glucuronidation | Carboxylic acid group | Acetic acid, 2-(2-oxopyrrolidin-3-yl)-, glucuronide | High |
| Phase I: N-dealkylation | Not applicable | N/A | Very Low |
Chemical Reactivity and Derivatization Strategies for 2 2 Oxopyrrolidin 3 Yl Acetic Acid
Functional Group Interconversions of the Acetic Acid Moiety
The carboxylic acid group is a highly versatile functional group that can be readily converted into a variety of other functionalities, most notably esters and amides. These transformations are fundamental in modifying the physicochemical properties of the parent molecule.
Esterification of the acetic acid moiety can be achieved through several standard methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst such as sulfuric acid, is a common approach. Alternatively, more reactive acylating agents can be generated in situ. For instance, treatment of the carboxylic acid with thionyl chloride or oxalyl chloride can form the corresponding acyl chloride, which readily reacts with alcohols to yield esters. researchgate.net The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) also facilitates ester formation under mild conditions. fishersci.it
Amide synthesis from the acetic acid group is another crucial transformation. This can be accomplished by reacting the carboxylic acid with an amine in the presence of a coupling agent. A wide array of coupling reagents are available, including carbodiimides (DCC, EDC) with additives like 1-hydroxybenzotriazole (B26582) (HOBt), or more advanced reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). fishersci.it Direct conversion of carboxylic acids to amides can also be achieved using reagents like B(OCH2CF3)3, which has been shown to be effective for a broad range of acids and amines, often with simplified purification procedures. acs.orgacs.org
| Transformation | Reagents and Conditions | Product | Reference(s) |
| Esterification | Alcohol, H₂SO₄ (cat.) | Ester | uobabylon.edu.iq |
| Esterification | 1. SOCl₂ or (COCl)₂ 2. Alcohol | Ester | researchgate.net |
| Esterification | Alcohol, DCC/DMAP or EDC/DMAP | Ester | fishersci.it |
| Amidation | Amine, DCC/HOBt or EDC/HOBt | Amide | fishersci.it |
| Amidation | Amine, HATU, DIEA | Amide | fishersci.it |
| Amidation | Amine, B(OCH₂CF₃)₃ | Amide | acs.orgacs.org |
Cycloaddition and Condensation Reactions for Novel Heterocycle Fusion
The pyrrolidone ring and the attached acetic acid moiety can participate in cycloaddition and condensation reactions to generate novel fused and spirocyclic heterocyclic systems. The pyrrolidine (B122466) scaffold is a privileged motif in medicinal chemistry, and its elaboration through such reactions is of significant interest. rsc.org
While direct cycloaddition onto the 2-pyrrolidone ring itself is not commonly reported, derivatization of the ring can provide precursors for such reactions. For instance, the generation of azomethine ylides from related pyrrolidine derivatives allows for [3+2] cycloaddition reactions with various dipolarophiles, leading to the stereoselective synthesis of densely substituted pyrrolidines. eurekaselect.comacs.org Such strategies could be adapted to derivatives of 2-(2-Oxopyrrolidin-3-yl)acetic acid. Moreover, the pyrrolidine ring can be a component in the synthesis of fused heterocyclic systems through reactions like the aza-Cope–Mannich reaction, which has been used to create bicyclic azepine and oxepine derivatives. rsc.org
Condensation reactions offer another avenue for heterocycle fusion. The carbonyl group of the pyrrolidone and the carboxylic acid can both be involved in such transformations. For example, condensation of 2-pyrrolidone derivatives with other carbonyl-containing molecules has been used to synthesize fused systems like (2-oxoindolin-3-ylidene)methylpyrrole derivatives. nih.gov The Dieckmann condensation of α-amino acid esters with ethoxycarbonylacetic acid, followed by hydrolysis and decarboxylation, yields pyrrolidine-2,4-diones, which can be further acylated at the C-3 position. rsc.org A condensation reaction is a process where two molecules combine to form a single, larger molecule, often with the elimination of a small molecule like water. libretexts.org
| Reaction Type | Reactants/Precursors | Resulting Structure | Reference(s) |
| [3+2] Cycloaddition | Azomethine ylides from pyrrolidine derivatives, dipolarophiles | Densely substituted pyrrolidines | rsc.orgeurekaselect.comacs.org |
| Aza-Cope–Mannich Reaction | 3-Amino-4-vinyltetrahydro-2H-pyran-4-ol derivatives | Fused bicyclic azepines and oxepines | rsc.org |
| Condensation | 2-Pyrrolidone aldehyde derivative, 5-substituted oxindoles | 2-Pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrroles | nih.gov |
| Dieckmann Condensation | α-Amino acid esters, ethoxycarbonylacetic acid | Pyrrolidine-2,4-diones | rsc.org |
Substitution Reactions on the Pyrrolidone Ring for Structural Modification
The pyrrolidone ring of this compound offers sites for substitution, primarily at the nitrogen atom and potentially at the α-carbon to the carbonyl group.
The nitrogen atom of the lactam is a key site for derivatization. N-alkylation can be achieved by reacting the molecule with alkyl halides or dialkyl sulfates in the presence of a base. chemicalbook.com Furthermore, palladium-catalyzed reductive N-alkylation of glutamic acid, a precursor to pyrrolidones, has been demonstrated as an effective method for synthesizing N-alkyl-2-pyrrolidones. thieme-connect.comrsc.org N-acylation is also a feasible transformation, and N-acylated glycyl-(2-cyano)pyrrolidines have been synthesized to explore structure-activity relationships for enzyme inhibition. nih.gov The hydrogen on the nitrogen of the 2-pyrrolidone ring is relatively active and can readily undergo substitution. chemicalbook.com
Substitution at the carbon atoms of the pyrrolidone ring is more challenging but can be achieved through specific synthetic strategies. For instance, the synthesis of 2,2-disubstituted pyrrolidines has been accomplished via a sequence involving asymmetric allylic alkylation followed by a ring contraction. nih.gov While this is not a direct substitution on a pre-formed ring, it highlights a pathway to such structures. The carbonyl group of the 2-pyrrolidone can be hydrogenated to yield a pyrrolidine. chemicalbook.com
| Position of Substitution | Reaction Type | Reagents and Conditions | Product | Reference(s) |
| Nitrogen | N-Alkylation | Alkyl halide or dialkyl sulfate, base | N-Alkyl-2-(2-oxopyrrolidin-3-yl)acetic acid derivative | chemicalbook.com |
| Nitrogen | Reductive N-Alkylation | Carbonyl compound, Pd catalyst, H₂ (from a source) | N-Alkyl-2-pyrrolidone derivative | thieme-connect.comrsc.org |
| Nitrogen | N-Acylation | Acyl chloride or anhydride, base | N-Acyl-2-(2-oxopyrrolidin-3-yl)acetic acid derivative | nih.gov |
| C-2 | Asymmetric Allylic Alkylation and Ring Contraction | Benzyloxy imide, allylic electrophile, catalyst; then reduction and thermal rearrangement | Enantioenriched 2,2-disubstituted pyrrolidine | nih.gov |
Synthesis of Prodrugs and Pro-Tides for Enhanced In Vitro Research Delivery
The development of prodrugs is a common strategy to improve the physicochemical and pharmacokinetic properties of a parent molecule. nih.gov For this compound, both the carboxylic acid and the lactam functionalities can be targeted for prodrug design.
The carboxylic acid group is frequently masked as an ester to enhance lipophilicity and cell permeability. uobabylon.edu.iqresearchgate.net These ester prodrugs are typically designed to be hydrolyzed by endogenous esterases to release the active carboxylic acid. nih.gov A variety of esters, such as simple alkyl or aryl esters, can be employed. The choice of the ester promoiety allows for the fine-tuning of properties like hydrolysis rate and solubility. uobabylon.edu.iq For example, the introduction of a carboxylic acid via a hemisuccinate ester has been shown to significantly improve the water solubility of a parent drug. mdpi.com
The lactam ring, particularly in the context of β-lactams, has been extensively utilized in prodrug design, especially for targeted drug delivery. nih.gov Cephalosporin-based prodrugs, for instance, can be designed to be cleaved by β-lactamases, enzymes that are often overexpressed in certain bacteria, leading to the selective release of a payload. nih.govacs.orgacs.org While 2-pyrrolidone is a γ-lactam and not a substrate for β-lactamases in the same way as β-lactams, the principle of using a lactam ring as a trigger for drug release is a well-established concept that could potentially be adapted.
| Prodrug Strategy | Target Functional Group | Promoieties/Linkers | Activation Mechanism | Reference(s) |
| Ester Prodrugs | Carboxylic Acid | Alkyl, Aryl, Pivaloyloxymethyl | Esterase-mediated hydrolysis | uobabylon.edu.iqresearchgate.netnih.gov |
| Solubility-enhancing Prodrugs | Carboxylic Acid | Hemisuccinate | Hydrolysis | mdpi.com |
| Lactam-based Prodrugs (conceptual) | Lactam | β-Lactamase cleavable motifs (e.g., cephalosporins) | Enzymatic cleavage by β-lactamases | nih.govacs.orgacs.org |
Strategies for Solid-Phase Synthesis and Combinatorial Library Generation
Solid-phase synthesis and combinatorial chemistry are powerful tools for the rapid generation of large libraries of related compounds for high-throughput screening. wikipedia.orgpharmatutor.org The bifunctional nature of this compound makes it an attractive scaffold for such approaches.
The carboxylic acid moiety provides a convenient handle for attachment to a solid support, typically a resin. acs.orgacs.org Once anchored, the pyrrolidone ring can be subjected to a variety of reactions to introduce diversity. For example, the nitrogen atom of the pyrrolidone can be alkylated or acylated with a range of building blocks. Subsequent cleavage from the resin would then yield a library of N-substituted derivatives. Solid-phase synthesis has been successfully applied to the creation of libraries of various heterocyclic structures, including pyrrolidines. acs.org
Combinatorial libraries can also be generated in solution phase, followed by purification techniques suitable for library synthesis. The core principle of combinatorial chemistry is to react a set of starting materials in all possible combinations to generate a library of products. pharmatutor.org For this compound, one could envision reacting the carboxylic acid with a library of amines to create a diverse set of amides, while simultaneously or sequentially modifying the pyrrolidone ring. The use of solid-phase supports simplifies the synthesis and purification of large combinatorial libraries. wikipedia.org
| Strategy | Key Feature | Application to Target Molecule | Reference(s) |
| Solid-Phase Synthesis | Attachment to a solid support via the carboxylic acid | Derivatization of the pyrrolidone ring (e.g., N-alkylation, N-acylation) followed by cleavage | wikipedia.orgacs.orgacs.org |
| Combinatorial Library Generation | Systematic combination of building blocks | Reaction of the carboxylic acid with a library of amines and/or alcohols; modification of the pyrrolidone ring | wikipedia.orgpharmatutor.org |
Mechanistic Biological Investigations of 2 2 Oxopyrrolidin 3 Yl Acetic Acid in Model Systems Excluding Human Clinical Data
In Vitro Enzyme Modulation and Inhibition Kinetics
There is currently no available scientific literature detailing the effects of 2-(2-Oxopyrrolidin-3-yl)acetic acid on specific enzymes. Investigations into its potential as an enzyme modulator or inhibitor, including kinetic studies to determine parameters such as IC₅₀ or Kᵢ values, have not been published. Consequently, no data tables on enzyme inhibition can be provided.
Receptor Binding Assays and Ligand-Target Interactions in Cellular Models
No studies documenting the binding affinity of this compound to specific cellular receptors have been found. Research employing receptor binding assays to identify and characterize the interaction between this compound and potential protein targets in cellular models is not present in the public domain. While the core structure of 3-carboxymethyl-2-pyrrolidinone is found within more complex molecules that do act as receptor antagonists, such as fradafiban's targeting of the platelet glycoprotein (B1211001) IIb/IIIa receptor, this activity is attributed to the larger derivative molecule, not to this compound itself. google.comahajournals.orgahajournals.org
Pathway Profiling and Perturbation in Non-Human Cell Lines
Information regarding the impact of this compound on intracellular signaling pathways in non-human cell lines is not available. There are no published studies that profile changes in cellular pathways or identify specific perturbations following treatment with this compound.
Unraveling Molecular Mechanisms of Action Through Omics Technologies (e.g., Proteomics, Metabolomics)
The application of high-throughput omics technologies to elucidate the molecular mechanism of this compound has not been reported. Searches for proteomics, metabolomics, transcriptomics, or other omics-based studies that could provide a broad, unbiased view of the compound's cellular effects yielded no results. Therefore, no data on global protein or metabolite changes induced by this compound can be presented.
Cellular Uptake and Intracellular Distribution Studies in Cultured Cells
There is no available research on the cellular pharmacokinetics of this compound. Studies examining its ability to be transported across cell membranes, its rate of uptake, and its subsequent distribution within intracellular compartments in cultured cells have not been published in the scientific literature.
Structure Activity Relationship Sar Studies of 2 2 Oxopyrrolidin 3 Yl Acetic Acid Analogs
Design Principles for SAR Exploration: Positional Scanning and Bioisosteric Replacements
The systematic exploration of the chemical space around the 2-(2-Oxopyrrolidin-3-yl)acetic acid scaffold relies on established medicinal chemistry strategies, primarily positional scanning and bioisosteric replacements. Positional scanning involves the introduction of various substituents at different positions of the pyrrolidinone ring and the acetic acid side chain to probe the steric and electronic requirements of the biological target.
Bioisosteric replacement, the substitution of one atom or group of atoms for another with similar spatial and electronic characteristics, is another cornerstone of SAR studies for these analogs. This strategy aims to modulate the compound's potency, selectivity, pharmacokinetics, and metabolic stability. For instance, in the development of GABA uptake inhibitors based on related pyrrolidine-2-yl-acetic acid structures, researchers have explored various modifications. nih.govresearchgate.net This included substituting the nipecotic acid moiety with a (S)-2-hydroxy-2-[(R)-pyrrolidin-2-yl]acetic acid unit, which can be viewed as a rigidized derivative of isoserine. researchgate.net
Stereochemical Influence on Biological Activity and Selectivity
Stereochemistry is a critical determinant of biological activity, as the three-dimensional arrangement of atoms dictates how a molecule interacts with its chiral biological target, such as an enzyme or receptor. nih.govresearchgate.net For analogs of this compound, which possess at least one chiral center at the 3-position of the pyrrolidinone ring, the stereochemical configuration can have a profound impact on potency and selectivity. nih.gov
Biological systems, being inherently chiral, often exhibit a high degree of stereoselectivity. researchgate.netbiomedgrid.com The differential activity of stereoisomers is a well-documented phenomenon in pharmacology. For example, the antidepressant drug citalopram (B1669093) is administered as a racemate, but only one of its enantiomers is responsible for the therapeutic effect. nih.gov In other cases, one enantiomer may be inactive or even contribute to undesirable side effects. biomedgrid.com
In studies of nature-inspired compounds with related structures, such as 3-Br-acivicin and its derivatives, stereochemistry was found to be pivotal for their antimalarial activity. nih.govresearchgate.net Research revealed that only the isomers with a specific (5S, αS) configuration displayed significant antiplasmodial effects. nih.govresearchgate.net This pronounced difference in activity between stereoisomers was attributed to a stereoselective uptake mechanism, likely mediated by an L-amino acid transport system. nih.govresearchgate.net This underscores the importance of synthesizing and evaluating enantiomerically pure compounds during the drug discovery process to identify the optimal stereoisomer for therapeutic development.
Pharmacophore Elucidation and Development of Predictive Models
Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools that aid in the rational design of novel, potent, and selective analogs. A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) required for biological activity.
The development of a pharmacophore model typically begins with the identification of a set of active compounds and mapping their key chemical features. nih.gov For acidic inhibitors, these models are crucial for identifying novel chemical scaffolds. researchgate.net Once a statistically significant 3D-QSAR model is developed, it can be used as a 3D query to screen large compound databases for molecules with the desired pharmacophoric features, a process known as virtual screening. nih.govnih.gov
These predictive models, once validated, can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of being active. nih.gov For instance, a 3D-QSAR model can be built based on the inhibitory concentrations (IC₅₀ values) of known inhibitors to predict the activity of newly designed compounds. nih.gov The success of these models is often validated through their ability to distinguish between active and inactive compounds in a decoy set. nih.gov
Impact of Peripheral Substituents on Target Affinity and Efficacy in Model Systems
The introduction of substituents at various positions of the this compound core structure is a key strategy to modulate target affinity and efficacy. The nature, size, and electronic properties of these peripheral groups can have a significant impact on how the molecule binds to its biological target.
In SAR studies of related pyrrolidine (B122466) derivatives, the anticonvulsant activity was found to be strongly influenced by the substituents at the 3-position of the pyrrolidin-2,5-dione scaffold. nih.gov For example, derivatives with a 3-benzhydryl or 3-isopropyl group showed favorable protection in a specific anticonvulsant test (scPTZ), while 3-methyl and unsubstituted derivatives were more active in a different assay (MES test). nih.gov
Similarly, in the exploration of GABA transport inhibitors based on pyrrolidine-2-yl-acetic acids, the substitution at the 2-position of the side chain with alkyl, hydroxy, and amino groups was performed to modulate activity and selectivity for different GABA transporter subtypes (mGAT1-mGAT4). nih.govresearchgate.net These studies revealed that 2-hydroxy-2-pyrrolidine-2-yl-acetic acid derivatives displayed significant potencies and subtype selectivities. nih.gov
The following table illustrates the impact of different N-arylalkyl substituents on the potency of a racemic 2-hydroxy-2-pyrrolidine-2-yl-acetic acid derivative at the human GABA transporter 1 (hGAT-1).
| Compound | N-Substituent | pIC₅₀ at hGAT-1 |
| rac-(u)-13c | N-(4,4-diphenyl-but-3-enyl) | 6.14 |
| rac-(u)-13d | N-(2-{[tris(4-methoxyphenyl)]methoxy}ethyl) | High potency at mGAT4 |
| Data sourced from a study on GABA uptake inhibitors. nih.govresearchgate.net |
Rational Design and Synthesis of Focused Compound Libraries
To efficiently explore the SAR of this compound analogs, the rational design and synthesis of focused compound libraries are employed. nih.govcore.ac.uk This approach, a cornerstone of modern medicinal chemistry, allows for the systematic investigation of the effects of various structural modifications on biological activity. nih.govscilit.com
The design of these libraries is often guided by preliminary SAR data, computational modeling, and a deep understanding of the target's structure and function. The goal is to generate a diverse set of compounds that systematically probe specific regions of the chemical space around the core scaffold. nih.gov
Various synthetic strategies can be utilized to create these libraries, including parallel synthesis techniques that allow for the rapid generation of a multitude of compounds. nih.gov For example, a library of pyrrolidine-based fragments can be designed to explore three-dimensional molecular space more effectively. wsu.edu The synthesis might involve multi-component reactions or the functionalization of a pre-formed pyrrolidinone ring. nih.gov Once synthesized, these libraries are screened against the biological target to identify hits and further refine the SAR, leading to the identification of lead compounds with improved potency, selectivity, and drug-like properties.
Advanced Analytical Methodologies for Research on 2 2 Oxopyrrolidin 3 Yl Acetic Acid
Chiral Separation Techniques for Enantiomeric Purity and Isomer Resolution
The stereochemistry of 2-(2-Oxopyrrolidin-3-yl)acetic acid is critical, as its biological activity is often dependent on the specific configuration of its chiral center. Consequently, advanced chiral separation techniques are essential for resolving its enantiomers and ensuring enantiomeric purity. High-Performance Liquid Chromatography (HPLC) is the predominant method for this purpose.
Chiral HPLC methods often employ specialized stationary phases (CSPs) that can differentiate between enantiomers. Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, are widely used. For instance, a method for the enantiomeric separation of the related compound Levetiracetam (B1674943), which shares the pyrrolidinone core, was successfully developed using an amylose-based Chiralpak AD-H column. nih.gov This method utilized a mobile phase of hexane (B92381) and isopropanol, achieving a high resolution between the (S)- and (R)-enantiomers. nih.gov Such methods are validated for their specificity, precision, and accuracy, with defined limits of detection (LOD) and quantification (LOQ) for the undesired enantiomer. nih.gov
Another approach to chiral resolution is derivatization. Chiral derivatizing agents, such as Marfey's reagent, can be used to convert the enantiomers into diastereomers. juniperpublishers.com These diastereomers can then be separated on a standard achiral reversed-phase column (like a C18 column) because they have different physical properties. juniperpublishers.com This indirect method provides high sensitivity and is particularly useful when direct chiral separation is challenging. juniperpublishers.comnih.gov
Cocrystallization with a chiral coformer represents another innovative strategy for enantiomeric separation. acs.org This process involves cocrystallizing a racemic mixture with a single enantiomer of a different chiral compound (the coformer). acs.org In an ideal scenario, the coformer will selectively crystallize with only one of the target enantiomers, allowing for its efficient separation and purification with high enantiopurity. acs.org
Table 1: Chiral HPLC Separation Parameters for Related Pyrrolidinone Compounds
| Parameter | Method 1: Direct Separation nih.gov | Method 2: Indirect via Derivatization juniperpublishers.com |
| Technique | Chiral HPLC | RP-HPLC with pre-column derivatization |
| Stationary Phase | Chiralpak AD-H (amylose-based) | Hypersil BDS C18 |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) | Gradient elution with acetonitrile (B52724) and buffer |
| Derivatizing Agent | None (Direct) | Marfey's Reagent |
| Detection | UV | UV |
| Key Outcome | Resolution > 7 between enantiomers | Resolution > 3 between diastereomers |
High-Resolution Mass Spectrometry for Metabolite Identification in Research Models (Non-Human)
Understanding the metabolic fate of this compound is crucial in preclinical research. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is a powerful tool for identifying and structurally characterizing metabolites in non-human biological samples. nih.govnih.gov Instruments like the Orbitrap mass spectrometer offer high mass accuracy and resolution, enabling the differentiation of metabolites from endogenous matrix components. nih.gov
The typical workflow involves administering the compound to an animal model, followed by the collection of biological matrices such as plasma, urine, or tissue homogenates. nih.govmdpi.com After sample preparation, which often includes protein precipitation or solid-phase extraction to remove interferences, the extract is analyzed by LC-HRMS. mdpi.comresearchgate.net The instrument operates in a data-independent acquisition (DIA) mode, which allows for the collection of MS/MS data for all precursor ions, facilitating the identification of unknown metabolites. nih.gov
Metabolite identification is achieved by comparing the mass spectra of the parent compound with those of potential metabolites. Common metabolic transformations include hydroxylation, oxidation, glucuronidation, and sulfation, each resulting in a predictable mass shift from the parent molecule. The high mass accuracy of HRMS allows for the confident determination of the elemental composition of these metabolites, and the fragmentation patterns observed in the MS/MS spectra provide structural information for localization of the metabolic modification.
Spectroscopic Techniques (e.g., NMR, IR, UV-Vis) for Elucidating Novel Analog Structures
The synthesis of novel analogs of this compound requires robust analytical techniques to confirm their chemical structures. A combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, is routinely employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are indispensable for detailed structural elucidation. ¹H-NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. nih.govmdpi.com For a new analog, shifts in proton signals compared to the parent compound can confirm the position of a new substituent. Two-dimensional NMR techniques, such as COSY and HMBC, can be used to establish the complete structural framework.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. mdpi.com The IR spectrum of a this compound analog would be expected to show characteristic absorption bands for the carboxylic acid O-H stretch, the C=O stretch of the carboxylic acid, and the C=O stretch of the lactam ring. The presence or absence of specific bands can confirm the success of a chemical transformation. nist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is useful for analogs that contain chromophores (light-absorbing groups). While the basic pyrrolidinone scaffold does not absorb strongly in the UV-Vis range, the introduction of aromatic rings or other conjugated systems into the structure of an analog would result in a characteristic UV-Vis spectrum, which can be used for both identification and quantification.
X-ray Crystallography for Conformation and Solid-State Structure Determination of Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For derivatives of this compound, this technique provides unambiguous information on the molecule's absolute configuration, conformational preferences, and intermolecular interactions (e.g., hydrogen bonding) in the solid state.
The process involves growing a high-quality single crystal of the derivative, which is then irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This yields precise data on bond lengths, bond angles, and torsional angles. Such information is invaluable for understanding structure-activity relationships, as the three-dimensional shape of a molecule often dictates its biological function.
Chromatographic Methods for Quantification in Complex Biological Matrices (Non-Human)
Accurate quantification of this compound and its derivatives in complex non-human biological matrices is essential for pharmacokinetic and metabolic studies. Liquid chromatography, particularly HPLC and UPLC, coupled with sensitive detection methods, is the standard approach. nih.govijsra.net
The choice of method depends on the required sensitivity and the nature of the analyte. For relatively high concentrations, HPLC with ultraviolet (UV) detection may be sufficient. nih.gov However, for trace-level quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and selectivity. nih.gov
Sample preparation is a critical step to ensure accurate quantification. Common techniques include:
Protein Precipitation (PPT): A simple method where an organic solvent like acetonitrile is added to the sample (e.g., plasma) to precipitate proteins, which are then removed by centrifugation. nih.gov
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its differential solubility in two immiscible liquids. ijsra.net
Solid-Phase Extraction (SPE): A highly effective and selective method where the analyte is retained on a solid sorbent while interferences are washed away. The purified analyte is then eluted with a different solvent. mdpi.comresearchgate.net
Once the sample is prepared, it is injected into the chromatographic system. Reversed-phase columns, such as C18, are commonly used for separation. nih.gov The method is validated to ensure it is linear, accurate, precise, and robust for the intended application.
Table 2: Example Chromatographic Methods for Quantification in Biological Samples
| Parameter | Method 1: HPLC-UV nih.gov | Method 2: LC-MS/MS nih.gov |
| Technique | High-Performance Liquid Chromatography | Liquid Chromatography-Tandem Mass Spectrometry |
| Sample Preparation | Protein Precipitation | Solid-Phase Extraction (SPE) |
| Column | C18 | C18 |
| Mobile Phase | Acetonitrile and acetate (B1210297) buffer | Acetonitrile, water, and formic acid |
| Detection | UV Absorbance | Triple Quadrupole MS (ESI+) |
| Key Advantage | Cost-effective, simple | High sensitivity and selectivity |
2 2 Oxopyrrolidin 3 Yl Acetic Acid As a Chemical Probe and Research Scaffold
Development of Affinity Labels and Fluorescent Probes for Target Identification
The identification of the biological targets of small molecules is a critical step in understanding their mechanism of action and for the development of new therapeutics. The structure of 2-(2-Oxopyrrolidin-3-yl)acetic acid is well-suited for its elaboration into chemical probes, such as affinity labels and fluorescent probes, designed for target identification. The carboxylic acid moiety serves as a convenient attachment point for reporter tags, such as biotin (B1667282) for affinity purification or a fluorophore for visualization, while the pyrrolidone core can be modified to optimize binding to a target protein.
While specific examples of affinity labels and fluorescent probes derived directly from this compound are not extensively documented in publicly available literature, the principles of probe design are well established. For instance, the carboxylic acid can be coupled to an amine-containing linker, which in turn is attached to a reactive group for covalent modification of the target or a reporter tag for pull-down experiments.
Table 1: Potential Functionalization of this compound for Probe Development
| Functional Group | Position | Potential Modification for Probe Synthesis |
| Carboxylic Acid | Acetic acid side chain | Amide bond formation with linkers bearing reporter tags (e.g., biotin, fluorophores) or photoreactive groups (e.g., benzophenones, diazirines). |
| Lactam Nitrogen | Position 1 | N-alkylation or N-arylation to introduce functionalities that can modulate target binding or serve as attachment points for probes. |
| Pyrrolidine (B122466) Ring | Positions 4 and 5 | Introduction of substituents to enhance binding affinity and selectivity for a specific protein target. |
Utilization as a Building Block in Complex Natural Product Synthesis Research
The synthesis of complex natural products often requires chiral building blocks that can introduce specific stereochemistry into the final molecule. The (S)-enantiomer of this compound, in particular, represents a valuable chiral pool starting material. Its stereocenter at the 3-position of the pyrrolidone ring can be exploited to control the stereochemistry of subsequent reactions, making it an attractive starting point for the synthesis of various natural product analogues.
Although direct incorporation of the entire this compound scaffold into a major class of natural products is not prominently reported, its structural motifs are present in many alkaloids and other biologically active molecules. Synthetic chemists can utilize this compound as a versatile starting material, modifying its structure to access key intermediates for the total synthesis of more complex targets.
Contribution to the Development of New Small Molecule Libraries for Screening
High-throughput screening of small molecule libraries is a cornerstone of modern drug discovery. The design of these libraries often revolves around a central scaffold that can be readily diversified with a variety of chemical substituents. The structure of this compound makes it an ideal candidate for the construction of focused chemical libraries.
The carboxylic acid provides a handle for parallel synthesis, allowing for the rapid generation of a large number of amides or esters with diverse side chains. Furthermore, the lactam nitrogen can be functionalized to introduce additional diversity. The resulting library of compounds can then be screened against a wide range of biological targets to identify new hit compounds.
Table 2: Exemplary Library Generation from this compound
| Reaction Type | Reagents | Resulting Diversity |
| Amide Coupling | A library of diverse primary and secondary amines | A library of amides with varying steric and electronic properties. |
| Esterification | A library of diverse alcohols | A library of esters with different alkyl or aryl groups. |
| N-Alkylation/Arylation | Various alkyl or aryl halides | A library of N-substituted pyrrolidones. |
Applications in Chemical Biology to Dissect Biological Pathways
Chemical biology relies on the use of small molecules to perturb and study biological pathways. Probes derived from scaffolds like this compound can be powerful tools in this regard. By designing molecules that specifically interact with a particular protein, researchers can investigate the function of that protein in a cellular context.
For example, a derivative of this compound that inhibits a specific enzyme could be used to study the consequences of that inhibition on a particular signaling pathway. Similarly, fluorescently labeled versions could be used to track the localization of a target protein within a cell. While specific studies employing probes from this scaffold are not widely reported, its potential for such applications is clear based on the successful use of similar heterocyclic scaffolds in chemical biology.
Design of Next-Generation Scaffolds for Fundamental Biological Research
The development of novel molecular scaffolds is crucial for pushing the boundaries of chemical biology and drug discovery. The this compound framework, with its inherent chirality and multiple points for functionalization, serves as an excellent starting point for the design of next-generation scaffolds.
Researchers can use computational methods and synthetic chemistry to design and create new scaffolds based on this core structure. These new scaffolds may possess improved properties, such as enhanced cell permeability, metabolic stability, or the ability to target novel protein classes. By systematically exploring the chemical space around the this compound motif, scientists can develop innovative tools for fundamental biological research and the discovery of new therapeutic agents.
Future Research Directions and Emerging Paradigms for 2 2 Oxopyrrolidin 3 Yl Acetic Acid
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling
Predictive modeling can be applied to several stages of the drug discovery and design-make-test-analyze (DMTA) cycle. researchgate.net For instance, AI can assist in designing new derivatives of 2-(2-Oxopyrrolidin-3-yl)acetic acid by exploring vast chemical spaces and generating novel structures with desired properties. researchgate.net Furthermore, ML models can predict the binding affinity of these compounds to specific biological targets, aiding in the identification of potent drug candidates. mdpi.com While the application of AI in synthesis prediction is rapidly advancing, a significant challenge remains the availability of large, high-quality datasets for training these models. nih.gov
Exploration of Novel Target Classes in Non-Human Pathogens or Systems
The chemical scaffold of this compound, the pyrrolidinone ring, has been a fruitful source for compounds with a wide range of biological activities, including antimicrobial and antifungal properties. researchgate.netnih.gov Future research should focus on exploring the potential of this compound and its derivatives against novel target classes in non-human pathogens. This includes investigating its efficacy against bacteria, fungi, and other microorganisms that pose a threat to agriculture and animal health. researchgate.netmdpi.com
The pyrrolidinone core is a versatile starting point for the design of new bioactive agents. researchgate.net By modifying the functional groups attached to the pyrrolidinone ring, it is possible to tune the compound's activity against specific pathogens. Research into the antimicrobial properties of related pyridine (B92270) compounds has shown that structural modifications can significantly impact their efficacy against various bacterial and fungal strains. nih.gov A directed approach to identify specific targets within these pathogens is crucial to avoid the rapid emergence of resistance. asm.org The exploration of novel targets, such as enzymes essential for cellular functions in pathogens, could lead to the development of new and effective antimicrobial agents. researchgate.net
Advanced Synthetic Method Development for Scalable Research Production
The development of advanced and scalable synthetic methods is crucial for the continued investigation of this compound and its analogs. Efficient synthesis is a cornerstone of drug discovery, enabling the production of sufficient quantities of compounds for research and development. nih.gov While various methods exist for the synthesis of γ-lactams, there is a continuous need for more efficient, stereoselective, and environmentally benign approaches. impactfactor.org
Transition metal-catalyzed reactions have emerged as a valuable tool for the synthesis of functionalized γ-lactams, often providing high selectivity under mild conditions. rsc.org Recent advancements include the use of cobalt catalysis for the enantioconvergent synthesis of chiral amides, which could be adapted for the production of specific stereoisomers of this compound derivatives. acs.org The stereochemistry of pyrrolidine-containing compounds is critical, as different stereoisomers can exhibit distinct biological profiles due to their differential binding to enantioselective proteins. dntb.gov.uanih.govnih.govresearchgate.net The development of scalable methods, potentially utilizing techniques like microwave-assisted synthesis, will be instrumental in advancing the research of these compounds. impactfactor.org
Interdisciplinary Collaborations at the Chemistry-Biology Interface
The exploration of this compound and its derivatives will greatly benefit from interdisciplinary collaborations between chemists and biologists. The γ-lactam scaffold is a key structural element in many bioactive compounds, and understanding its interaction with biological systems requires a multifaceted approach. nih.govrsc.org Chemists can focus on designing and synthesizing novel derivatives with improved properties, while biologists can investigate their mechanisms of action and therapeutic potential.
This collaborative approach is essential for elucidating the structure-activity relationships (SAR) of these compounds, which describes how the chemical structure of a molecule relates to its biological activity. researchgate.net By combining expertise in synthetic chemistry, computational modeling, and various biological assays, research teams can accelerate the discovery and development of new therapeutic agents based on the this compound scaffold. dntb.gov.ua
Sustained Impact on Basic Scientific Discovery and Methodological Advancement
The study of this compound and the broader class of pyrrolidinone-containing compounds contributes significantly to basic scientific discovery and the advancement of chemical methodologies. The pyrrolidinone ring is a fundamental heterocyclic scaffold, and research into its synthesis and properties expands our understanding of organic chemistry. dntb.gov.ua The development of new synthetic routes to these compounds, particularly those that are stereoselective and scalable, pushes the boundaries of synthetic chemistry. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-Oxopyrrolidin-3-yl)acetic acid in laboratory settings?
- Methodology :
- Step 1 : Utilize pyrrolidinone derivatives as starting materials. For example, coupling 3-pyrrolidinone with acetic acid derivatives via nucleophilic substitution or condensation reactions.
- Step 2 : Optimize reaction conditions (e.g., temperature: 80–100°C, catalysts: p-toluenesulfonic acid, solvents: THF or DCM).
- Step 3 : Purify the product using column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water).
- Validation : Confirm purity via HPLC (≥95%) and structural integrity via H/C NMR .
Q. How can the crystal structure of this compound be determined?
- Methodology :
- Step 1 : Grow single crystals via slow evaporation (solvent: methanol/water).
- Step 2 : Collect X-ray diffraction data using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Step 3 : Solve and refine the structure using SHELXL (for refinement) and ORTEP-3 (for visualization). Key parameters: R-factor < 0.05, thermal displacement parameters .
- Data Table :
| Parameter | Value |
|---|---|
| Space Group | P2/c |
| Unit Cell (Å) | a=5.42, b=7.89, c=15.32 |
| Refinement Software | SHELXL-2018 |
Q. What analytical techniques are effective for assessing purity and identifying impurities?
- Methodology :
- HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water), UV detection at 254 nm. Compare retention times with reference standards (e.g., impurities like pyrrolidinone derivatives) .
- NMR Spectroscopy : Analyze H NMR (DMSO-d) for characteristic peaks (e.g., α-proton at δ 3.2–3.5 ppm).
- Data Table :
| Impurity | CAS RN | Detection Method |
|---|---|---|
| Pyrrolidin-2-one | 616-45-5 | HPLC, FT-IR |
| Levocarnitine | 6538-82-5 | LC-MS |
Advanced Research Questions
Q. How can computational chemistry predict vibrational spectra and electronic properties?
- Methodology :
- Step 1 : Perform Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) to optimize geometry and simulate IR/Raman spectra.
- Step 2 : Compare computed spectra with experimental FT-IR/FT-Raman data to assign vibrational modes (e.g., C=O stretch at 1680–1720 cm) .
- Key Insight : Discrepancies between theory and experiment may indicate crystal packing effects or hydrogen bonding.
Q. How to resolve contradictions between spectroscopic and crystallographic data?
- Methodology :
- Step 1 : Cross-validate NMR chemical shifts with X-ray-derived bond lengths (e.g., C=O bond distance ~1.21 Å).
- Step 2 : Use SHELXD for phase problem resolution in cases of twinned crystals or weak diffraction .
- Example : If NMR suggests conformational flexibility, but X-ray shows a rigid structure, consider dynamic effects in solution vs. solid state.
Q. What strategies optimize impurity profiling in synthetic batches?
- Methodology :
- Step 1 : Employ LC-MS/MS for trace impurity detection (e.g., lactam byproducts).
- Step 2 : Use spiking experiments with reference standards (e.g., 2-(pyridin-3-yl)acetic acid) to confirm retention times .
- Data Table :
| Technique | LOD (ppm) | Key Impurities Identified |
|---|---|---|
| HPLC-UV | 0.1 | Pyrrolidinone, Levocarnitine |
| LC-MS/MS | 0.01 | Lactam derivatives |
Methodological Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
